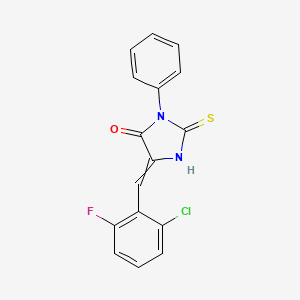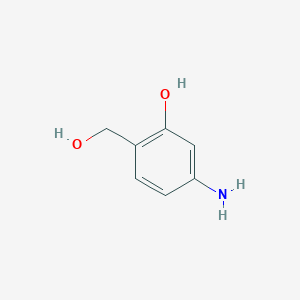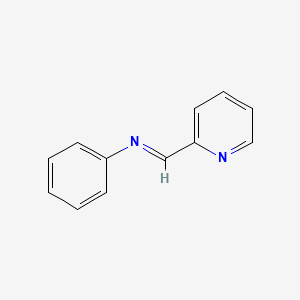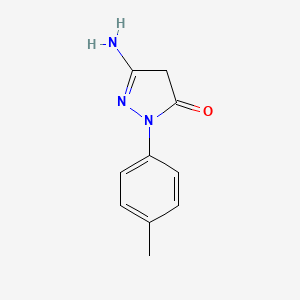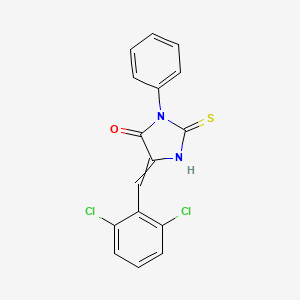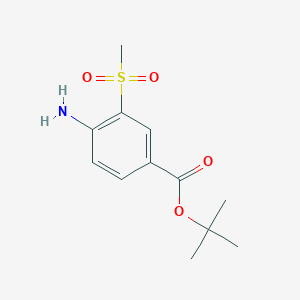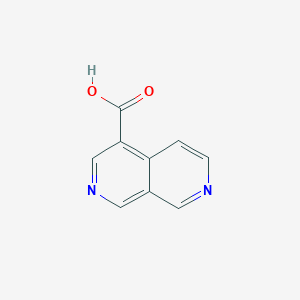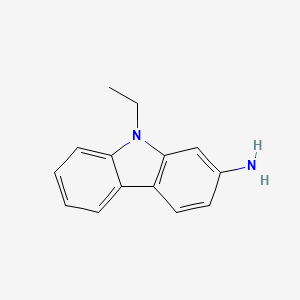
9-Ethyl-9H-carbazol-2-amine
描述
9-Ethyl-9H-carbazol-2-amine is an organic compound belonging to the carbazole family Carbazoles are known for their versatile applications in various fields due to their unique structural and electronic properties
作用机制
Target of Action
The primary target of 9-Ethyl-9H-carbazol-2-amine is horseradish peroxidase (HRP)-conjugated secondary antibodies . It is commonly used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with these antibodies .
Mode of Action
This compound interacts with its targets through a chromogenic oxidation reaction catalyzed by HRP . This interaction results in the formation of a red water-insoluble precipitate in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .
Biochemical Pathways
The compound affects the biochemical pathway of immunohistochemistry . The downstream effects include the visualization of the location of the antigen detected by the HRP-conjugated antibody .
Pharmacokinetics
It is known that the compound exhibits high electron mobility and other favorable electronic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a red precipitate that allows for the visualization of the location of the antigen detected by the HRP-conjugated antibody . This precipitate can be destained by organic solvents in which it is soluble .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of organic solvents
生化分析
Biochemical Properties
9-Ethyl-9H-carbazol-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidase, where it acts as a substrate. This interaction is crucial for its use in immunohistochemistry, where it helps visualize the presence of specific antigens . Additionally, this compound has been noted to interact with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By interacting with cellular enzymes, this compound can modulate gene expression and cellular metabolism, leading to changes in cell function . These effects are particularly relevant in the context of cancer research, where the compound’s ability to alter cell signaling pathways can be leveraged for therapeutic purposes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the context. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies . These effects are often dependent on the concentration and exposure duration, with higher concentrations leading to more pronounced changes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects . These effects include changes in liver and kidney function, as well as alterations in metabolic pathways. It is crucial to determine the appropriate dosage to minimize toxicity while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . For instance, this compound has been shown to accumulate in certain cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its function, as it allows this compound to interact with the appropriate biomolecules and exert its effects efficiently.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9H-carbazol-2-amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide. The reaction conditions include:
Solvent: Methanol or ethanol
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Sodium sulfide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactants: 3-nitro-N-ethylcarbazole and sodium sulfide
Solvent: Industrial-grade methanol or ethanol
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain pure this compound
化学反应分析
Types of Reactions
9-Ethyl-9H-carbazol-2-amine undergoes various chemical reactions, including:
Oxidation: Forms corresponding carbazole derivatives
Reduction: Further reduction can lead to different amine derivatives
Substitution: Electrophilic substitution reactions at the nitrogen or aromatic ring positions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Carbazole-2,3-dione derivatives
Reduction: Various amine derivatives
Substitution: Halogenated carbazole derivatives
科学研究应用
9-Ethyl-9H-carbazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
相似化合物的比较
Similar Compounds
- 9-Ethylcarbazol-3-amine
- 3-Amino-9-ethylcarbazole
- 3-Bromo-9-ethylcarbazole
Uniqueness
9-Ethyl-9H-carbazol-2-amine stands out due to its specific structural configuration, which imparts unique electronic properties. This makes it particularly suitable for applications in organic electronics and as a precursor in the synthesis of more complex molecules.
属性
IUPAC Name |
9-ethylcarbazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXVUUFTRMSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


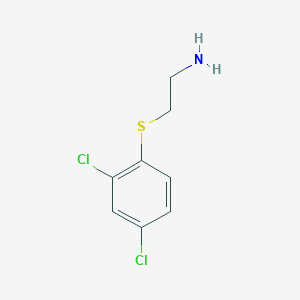
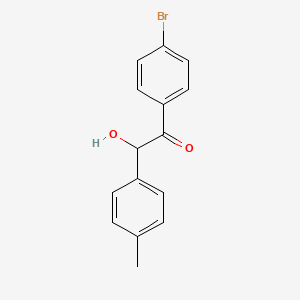
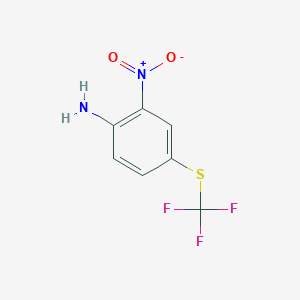
![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)
![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)
